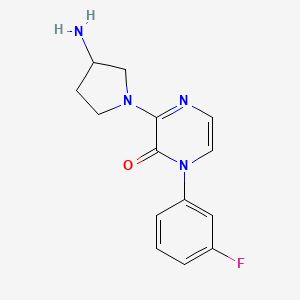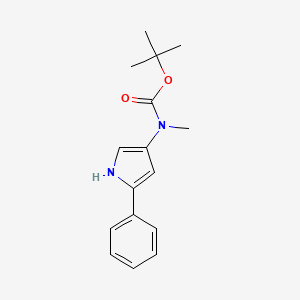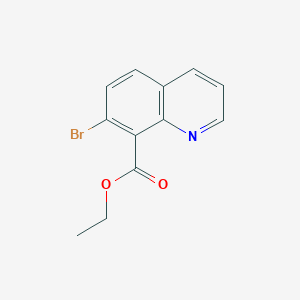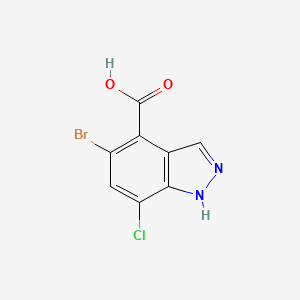![molecular formula C14H15N3O3 B11847039 N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide CAS No. 88757-97-5](/img/structure/B11847039.png)
N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide is a compound that features a quinoline moiety, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide typically involves the reaction of 2-methylquinolin-8-ol with acetoxyacetimidamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the acetoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((2-Methylquinolin-8-yl)oxy)acetohydrazide: Known for its corrosion inhibition properties.
2-Methylquinolin-8-ol: A precursor in the synthesis of various quinoline derivatives.
Uniqueness
N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide is unique due to its specific acetoxy and acetimidamide functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
This detailed article provides a comprehensive overview of N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88757-97-5 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
[[1-amino-2-(2-methylquinolin-8-yl)oxyethylidene]amino] acetate |
InChI |
InChI=1S/C14H15N3O3/c1-9-6-7-11-4-3-5-12(14(11)16-9)19-8-13(15)17-20-10(2)18/h3-7H,8H2,1-2H3,(H2,15,17) |
InChI Key |
CJNLUDNEIJKFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC(=NOC(=O)C)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)








![5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one](/img/structure/B11847022.png)

